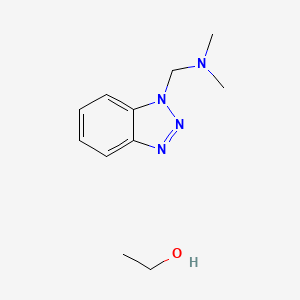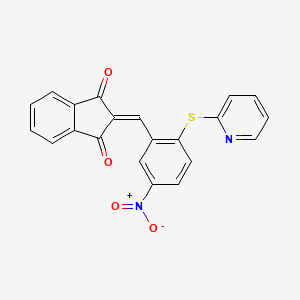
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid, also known as DHQBA, is a synthetic compound that has shown promising results in scientific research. DHQBA belongs to the quinazoline class of compounds and has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Chelation Properties and Synthesis Applications
Research on compounds structurally related to 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid has shown interesting chelation properties. For instance, studies on 4-hydroxybenzothiazoles, which share a similar hydroxybenzoic acid moiety, reveal their ability to chelate with metals like Cu(II), Pb(II), Ni(II), Co(II), Zn(II), and Cd(II) (Lane, T. J., Lane, C., & Sam, A., 1961). Such properties suggest potential applications in removing heavy metals from the environment or as part of metal-based drug formulations.
Antioxidant Activity
The antioxidant activity of new analogs of quinazoline, a core structure related to the compound , has been synthesized and evaluated (Mierina, I., Tetere, Z., Zicāne, D., Rāviņa, I., Turks, M., & Jure, M., 2013). This suggests potential research applications in studying oxidative stress-related diseases or in the development of antioxidant supplements.
Antimicrobial Activity
Quinazolinone derivatives, which are closely related to the compound of interest, have been studied for their antimicrobial activity. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2013).
Synthesis and Transformations
The synthesis of new derivatives and their transformations highlight the chemical versatility and potential for generating novel compounds with diverse biological activities. Research into synthesizing quinazoline derivatives (Aleksanyan, I., & Hambardzumyan, L., 2013) opens up possibilities for creating new molecules with specific functions, such as targeting specific biological pathways.
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, which share structural similarities with the compound of interest, have been explored for their efficacy as corrosion inhibitors (Rbaa, M., Benhiba, F., Obot, I., Oudda, H., Warad, I., Lakhrissi, B., & Zarrouk, A., 2019). This indicates potential industrial applications in protecting metals from corrosion, highlighting the compound's versatility beyond biomedical applications.
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-12-7-8(5-6-10(12)14(20)21)17-13(19)9-3-1-2-4-11(9)16-15(17)22/h1-7,18H,(H,16,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWFSHDORVAILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)




![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)